N1-(2-(furan-2-yl)ethyl)-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide
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Overview
Description
N’-[2-(FURAN-2-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(FURAN-2-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between furan-2-yl ethylamine and thiophene-2-yl sulfonyl chloride, followed by further functionalization to introduce the ethanediamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(FURAN-2-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may use halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the sulfonyl group can produce thiol derivatives.
Scientific Research Applications
N’-[2-(FURAN-2-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-[2-(FURAN-2-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)ethanamine: Contains a furan ring and an ethylamine group, similar to the furan-2-yl ethylamine moiety in the target compound.
Thiophene-2-sulfonamide: Features a thiophene ring and a sulfonamide group, analogous to the thiophene-2-yl sulfonyl moiety.
Uniqueness
N’-[2-(FURAN-2-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE is unique due to the combination of both furan and thiophene rings in its structure, along with the presence of an ethanediamide linkage. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O5S3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
InChI |
InChI=1S/C18H18N2O5S3/c21-17(19-8-7-13-4-1-9-25-13)18(22)20-12-15(14-5-2-10-26-14)28(23,24)16-6-3-11-27-16/h1-6,9-11,15H,7-8,12H2,(H,19,21)(H,20,22) |
InChI Key |
RQNKPQOWEMXBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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